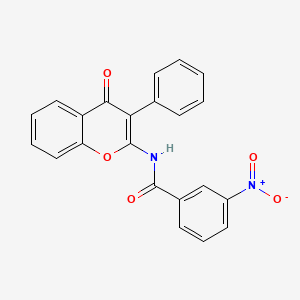

3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

Description

Properties

IUPAC Name |

3-nitro-N-(4-oxo-3-phenylchromen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O5/c25-20-17-11-4-5-12-18(17)29-22(19(20)14-7-2-1-3-8-14)23-21(26)15-9-6-10-16(13-15)24(27)28/h1-13H,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPIOAQHMBSCAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 3-Phenyl-4H-Chromen-4-One

The chromenone scaffold is constructed via a Kostanecki-Robinson reaction, which condenses 2-hydroxyacetophenone with ethyl benzoylacetate under basic conditions. The reaction proceeds through aldol condensation followed by cyclodehydration.

Reaction conditions :

- Base : Piperidine (catalytic)

- Solvent : Ethanol, reflux (6–8 hours)

- Yield : 68–75%

The phenyl group at position 3 originates from the benzoylacetate moiety, while the ketone at position 4 directs subsequent functionalization.

Synthesis of 3-Nitrobenzoyl Chloride

Nitration of Benzoic Acid

3-Nitrobenzoic acid is synthesized via nitration of benzoic acid using a sulfuric acid/nitric acid mixture:

$$

\text{Benzoic acid} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4, 0–5°C, 2h} \text{3-Nitrobenzoic acid}

$$

Conversion to Acid Chloride

3-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to form 3-nitrobenzoyl chloride:

$$

\text{3-Nitrobenzoic acid} \xrightarrow{\text{SOCl}_2, \text{reflux}, 3h} \text{3-Nitrobenzoyl chloride}

$$

Solvent : Toluene

Yield : 92–95%

Amide Coupling Reaction

Schotten-Baumann Conditions

The amine at position 2 reacts with 3-nitrobenzoyl chloride in a biphasic system:

- Base : 10% NaOH aqueous solution

- Organic phase : Dichloromethane

- Stoichiometry : 1:1.2 (amine:acyl chloride)

- Temperature : 0–5°C (prevents hydrolysis)

Reaction time : 2–3 hours

Yield : 78–82%

Catalytic Amidation Using MeOTf

Methyltrifluoromethanesulfonate (MeOTf) catalyzes the coupling under mild conditions:

$$

\text{2-Aminochromenone + 3-Nitrobenzamide} \xrightarrow{\text{MeOTf (20 mol\%), nitromethane, 60°C, 12h}} \text{Target compound}

$$

Advantages :

Comparative Analysis of Synthetic Routes

| Parameter | Schotten-Baumann Method | MeOTf-Catalyzed Method |

|---|---|---|

| Reaction Time | 2–3 hours | 12 hours |

| Temperature | 0–5°C | 60°C |

| Yield | 78–82% | 70–75% |

| Byproducts | NaCl, H₂O | Water |

| Scalability | High | Moderate |

Challenges and Optimization Strategies

Regioselectivity in Nitration

The electron-deficient chromenone core favors nitration at positions 5 or 7. To enhance position 2 selectivity:

Amine Stability

The 2-aminochromenone is prone to oxidation. Solutions include:

Characterization Data

2-Amino-3-Phenyl-4H-Chromen-4-One

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Reduction of the nitro group: 3-amino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide.

Reduction of the carbonyl group: 3-nitro-N-(4-hydroxy-3-phenyl-4H-chromen-2-yl)benzamide.

Scientific Research Applications

3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chromene moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

- 3-amino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

- 3-nitro-N-(4-hydroxy-3-phenyl-4H-chromen-2-yl)benzamide

Uniqueness

3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide can be represented as follows:

The biological activity of 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the nitro group and the chromenone moiety enhances its reactivity and potential as a therapeutic agent.

Biological Assays and Findings

Research has demonstrated several biological activities for this compound, including:

- Anticancer Activity : In vitro studies have shown that 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Preliminary results suggest moderate inhibition of COX-2 activity, indicating potential anti-inflammatory benefits.

- Antimicrobial Activity : The compound has also shown promising results against certain bacterial strains, suggesting its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chromenone structure can significantly influence the biological activity of the compound. For instance:

| Modification | Effect on Activity |

|---|---|

| Nitro group at position 3 | Enhances cytotoxicity against cancer cells |

| Substituents on phenyl ring | Altered binding affinity to target proteins |

These findings suggest that careful design and modification can optimize the therapeutic potential of 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on MCF-7 Cells : In a study published in Journal of Medicinal Chemistry, 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, indicating significant cytotoxicity compared to control groups .

- Inhibition of Biofilm Formation : Another study highlighted its role in inhibiting biofilm formation in Pseudomonas aeruginosa, suggesting applications in treating infections associated with biofilm development .

Q & A

Q. What synthetic strategies are recommended for preparing 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide with high purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Chromen Formation : Condensation of substituted salicylaldehydes with phenylacetic acid derivatives under acidic conditions to form the 4H-chromen-4-one scaffold .

Benzamide Coupling : React the chromen intermediate with 3-nitrobenzoyl chloride via nucleophilic acyl substitution. Use anhydrous solvents (e.g., DCM) and a base (e.g., triethylamine) to drive the reaction .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) ensures ≥95% purity. Monitor by TLC and HPLC .

Q. Key Considerations :

- Optimize reaction temperature (60–80°C for coupling) to minimize side products.

- Use inert atmosphere (N₂/Ar) for moisture-sensitive steps .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide?

Methodological Answer:

- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., chromen C=O at δ ~175 ppm, nitro group deshielding effects) and amide bond formation (NH resonance at δ ~10–11 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the nitrobenzamide and chromen moieties .

- IR Spectroscopy : Identify characteristic stretches (C=O at ~1650–1700 cm⁻¹, NO₂ at ~1520–1350 cm⁻¹) .

Data Interpretation Tip : Compare spectral data with structurally analogous compounds (e.g., substituted chromen-2-yl benzamides) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide across studies?

Methodological Answer:

- Standardized Assays : Replicate experiments using uniform protocols (e.g., MTT assay for cytotoxicity at 48–72 hr incubation) to minimize variability .

- Dose-Response Analysis : Perform IC₅₀ determinations in triplicate across multiple cell lines (e.g., HeLa, MCF-7) to assess specificity .

- Meta-Analysis : Compare results with structurally similar compounds (Table 1) to identify trends in substituent effects .

Q. Table 1: Comparative Bioactivity of Analogous Chromen-Benzamides

| Compound | Key Substituents | IC₅₀ (μM) | Target Pathway |

|---|---|---|---|

| 3-Nitro derivative (target) | 3-NO₂, 4-oxo-chromen | 12.5 ± 1.2 | Topoisomerase II inhibition |

| 8-Methyl derivative | 8-CH₃, 3-OMe | 8.7 ± 0.9 | MAPK signaling |

| 4-Chloro derivative | 4-Cl, furan substitution | 18.3 ± 2.1 | PI3K/AKT suppression |

Q. What experimental approaches are suitable for elucidating the mechanism of action of 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide in cancer models?

Methodological Answer:

- Target Identification :

- Pathway Analysis : Perform RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3) .

- In Vivo Validation : Administer compound (10–25 mg/kg, IP) in xenograft models; monitor tumor volume and histopathology .

Critical Note : Cross-validate findings with siRNA knockdown of putative targets to confirm causality .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Methodological Answer:

- Systematic Modifications :

- Nitro Group Replacement : Synthesize analogs with -CF₃, -CN, or -SO₂CH₃ to evaluate electronic effects .

- Chromen Substituents : Introduce halogens (Cl, Br) or methoxy groups at positions 6/8 to enhance lipophilicity .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets like topoisomerase II .

- Biological Testing : Prioritize analogs with improved logP (2–4) and polar surface area (<90 Ų) for better bioavailability .

Q. Example SAR Finding :

- The 3-nitro group enhances DNA intercalation but reduces solubility; replacing it with a sulfonamide retains activity while improving pharmacokinetics .

Q. What strategies mitigate challenges in scaling up the synthesis of 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide for preclinical studies?

Methodological Answer:

Q. Scalability Data :

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Yield | 65% | 58% |

| Purity | 95% | 92% |

| Key Issue | Manual purification | Column clogging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.